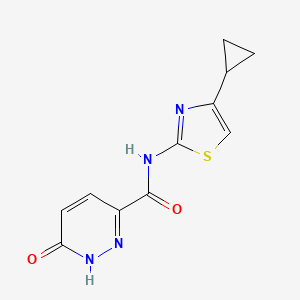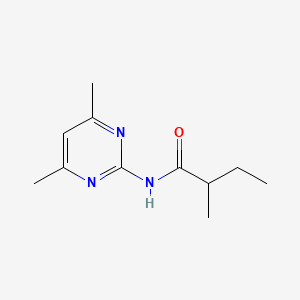![molecular formula C17H26N2O B7540293 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7540293.png)
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one, also known as Dibutylone, is a synthetic cathinone that belongs to the substituted cathinone class of drugs. It is a designer drug that is often sold as a research chemical or a legal high. Dibutylone has been found to have similar effects to other cathinones such as MDPV and methylone.
Mecanismo De Acción
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one acts on the central nervous system by inhibiting the reuptake of serotonin, norepinephrine, and dopamine. This leads to an increase in their concentrations in the synaptic cleft, resulting in increased neurotransmission and stimulation of the central nervous system. 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one also acts as a monoamine oxidase inhibitor, which further increases the concentrations of these neurotransmitters.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one are similar to those of other cathinones. It has been found to cause increased heart rate, blood pressure, and body temperature. It also causes stimulation, euphoria, and increased sociability. 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one has been found to have a high potential for abuse and dependence.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one has been used in scientific research to study its effects on the central nervous system. One advantage of using 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one in lab experiments is that it is relatively easy to synthesize and obtain. However, one limitation of using 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one in lab experiments is that it has a high potential for abuse and dependence, which can make it difficult to control for confounding variables.
Direcciones Futuras
There are several future directions for research on 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one. One area of research could be to study its long-term effects on the central nervous system. Another area of research could be to study its effects on different neurotransmitter systems in the brain. Additionally, research could be done to develop new drugs based on the structure of 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one that have fewer side effects and a lower potential for abuse and dependence.
Conclusion
In conclusion, 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one is a synthetic cathinone that has been used in scientific research to study its effects on the central nervous system. It acts as a serotonin-norepinephrine-dopamine reuptake inhibitor and has been found to cause increased heart rate, blood pressure, and body temperature. 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one has a high potential for abuse and dependence, which can make it difficult to control for confounding variables in lab experiments. There are several future directions for research on 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one, including studying its long-term effects on the central nervous system and developing new drugs based on its structure.
Métodos De Síntesis
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one can be synthesized using a variety of methods. One of the most common methods is the Friedel-Crafts reaction, which involves the reaction of 2,3-dimethylphenylacetonitrile with ethyl chloroacetate in the presence of aluminum chloride. The resulting product is then reduced using sodium borohydride to yield 1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one.
Aplicaciones Científicas De Investigación
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one has been used in scientific research to study its effects on the central nervous system. It has been found to act as a serotonin-norepinephrine-dopamine reuptake inhibitor, which means that it inhibits the reuptake of these neurotransmitters in the brain. This leads to an increase in their concentrations in the synaptic cleft, resulting in increased neurotransmission and stimulation of the central nervous system.
Propiedades
IUPAC Name |
1-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-5-13(2)17(20)19-11-9-18(10-12-19)16-8-6-7-14(3)15(16)4/h6-8,13H,5,9-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNJQPFNVDJTBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=O)N1CCN(CC1)C2=CC=CC(=C2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2,3-Dimethylphenyl)piperazin-1-yl]-2-methylbutan-1-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-acetamidophenyl)methyl]-3-(4-methylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B7540215.png)




![1,3,6-trimethyl-N-[(3-methylthiophen-2-yl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B7540258.png)
![N-[3-(methoxymethyl)phenyl]-1-oxo-2H-isoquinoline-3-carboxamide](/img/structure/B7540262.png)
![N-[3-(methoxymethyl)phenyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B7540267.png)
![N-methyl-3-[[[4-(1,2,4-triazol-1-yl)benzoyl]amino]methyl]benzamide](/img/structure/B7540270.png)




![3-[(4-bromophenyl)sulfonylamino]-N-(4-methoxyphenyl)-4-pyrrolidin-1-ylbenzenesulfonamide](/img/structure/B7540320.png)